molecular formula C14H22N2O2 B119082 Lidocaine-d10 N-Oxide CAS No. 851528-10-4

Lidocaine-d10 N-Oxide

Cat. No. B119082
M. Wt: 260.4 g/mol
InChI Key: YDVXPJXUHRROBA-JKSUIMTKSA-N
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Description

Lidocaine-d10 N-Oxide is the deuterium labeled Lidocaine . Lidocaine, also known as Lignocaine, inhibits sodium channels involving complex voltage and using dependence . It has been found to decrease growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .


Synthesis Analysis

Lidocaine-d10 is intended for use as an internal standard for the quantification of lidocaine by GC- or LC-MS . A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine and its metabolite .


Molecular Structure Analysis

The molecular structure of Lidocaine-d10 N-Oxide is C14H12D10N2O2 . The structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine .


Physical And Chemical Properties Analysis

The physicochemical properties of Lidocaine-d10 N-Oxide were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .

Scientific Research Applications

Voltammetric Determination of Lidocaine

Research by Rahbar, Ramezani, and Ghanavati (2016) developed a copper oxide nanoparticles modified carbon paste electrode for the voltammetric determination of lidocaine. This method optimized instrumental and chemical parameters and achieved a linear range of 1–2500 µmol L−1 for lidocaine detection, demonstrating a precise and reliable technique for lidocaine analysis in pharmaceutical preparations (Rahbar, Ramezani, & Ghanavati, 2016).

Protection Against Oxidative Stress in Erythrocytes

Lenfant et al. (2000) found that lidocaine can inhibit potassium efflux and delay hemolysis in human red blood cells exposed to oxidative stress. This indicates a protective role of lidocaine against oxidative stress in erythrocytes, independent of its antioxidant properties, which can be significant in clinical practices like intravenous regional anesthesia or prevention of ischemia-reperfusion injury (Lenfant, Lahet, Vergely, Volot, Freysz, & Rochette, 2000).

Metabolite Analysis in Dairy Cows

Hoogenboom et al. (2015) conducted a study on dairy cows treated with lidocaine for laparotomy, analyzing metabolites like DMA, MEGX, and 3-OH-lidocaine in milk and tissues. Their findings emphasize the importance of considering metabolites in ensuring the safety of lidocaine use in veterinary applications, particularly regarding withdrawal times for milk and meat production (Hoogenboom, Zuidema, Essers, Van Vuuren, Van Wikselaar, Van Eijkeren, Mengelers, Zeilmaker, & Bulder, 2015).

Prolonged Local Anesthesia Using Graphene Oxide Hydrogel

Li, Zhang, and Wei (2021) explored the use of lidocaine-loaded Pluronic® F68-reduced graphene oxide hydrogel to achieve sustained release of lidocaine for prolonged local anesthesia. This innovative approach showed potential for effective pain management in post-operative and acute chronic painful conditions (Li, Zhang, & Wei, 2021).

Photocatalytic Degradation of Lidocaine

Fakhri and Behrouz (2015) investigated the use of tungsten trioxide nanoparticles for the photocatalytic degradation of lidocaine, addressing the environmental concern of lidocaine as a pollutant. Their study highlighted an efficient method for removing pharmaceutical pollutants like lidocaine from industrial effluent, utilizing the photocatalytic property of nanoparticles (Fakhri & Behrouz, 2015).

Safety And Hazards

Lidocaine-d10 N-Oxide is harmful if swallowed . It may cause an allergic skin reaction . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx) .

properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXPJXUHRROBA-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461335
Record name Lidocaine-d10 N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidocaine-d10 N-Oxide

CAS RN

851528-10-4
Record name Lidocaine-d10 N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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